3-chloro-N-phenylbutanamide
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Overview
Description
3-chloro-N-phenylbutanamide is an organic compound with the molecular formula C10H12ClNO It is a derivative of butanamide, where a chlorine atom is attached to the third carbon and a phenyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-chloro-N-phenylbutanamide can be synthesized through a multi-step process. One common method involves the reaction of 3-chlorobutyryl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the chlorine atom of the 3-chlorobutyryl chloride is replaced by the aniline group, forming the desired amide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-phenylbutanamide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents.
Major Products Formed
Oxidation: N-phenylbutanamide derivatives.
Reduction: N-phenylbutylamine.
Substitution: Various substituted butanamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-phenylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-phenylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-methylbutanamide: Similar structure but with a methyl group instead of a phenyl group.
N-phenylbutanamide: Lacks the chlorine atom on the third carbon.
3-bromo-N-phenylbutanamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3-chloro-N-phenylbutanamide is unique due to the presence of both a chlorine atom and a phenyl group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Biological Activity
Overview
3-Chloro-N-phenylbutanamide, an organic compound with the molecular formula C10H12ClNO, is a derivative of butanamide characterized by the presence of a chlorine atom at the third carbon and a phenyl group attached to the nitrogen atom. Its unique structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores its biological activities, mechanisms of action, and relevant case studies.
This compound can be synthesized through various methods, including nucleophilic substitution reactions involving 3-chlorobutyryl chloride and aniline in the presence of bases like pyridine. The compound undergoes several chemical transformations, including oxidation, reduction, and substitution reactions, which can influence its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites on target molecules, potentially influencing their activity. The specific pathways involved depend on the context of use and the molecular targets engaged.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In one study, several derivatives were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated considerable inhibition against Staphylococcus aureus and Escherichia coli , suggesting its potential as an antimicrobial agent .
Antineoplastic Activity
The compound has also been explored for its antineoplastic properties. In comparative studies involving alkylating agents, this compound showed promising results in inhibiting tumor cell proliferation in vitro. Its mechanism likely involves DNA alkylation, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
- Antibacterial Efficacy : A study conducted on various synthesized compounds derived from this compound revealed that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics like gatifloxacin. The highest inhibition rates were recorded against Bacillus cereus and Pseudomonas aeruginosa , indicating its potential as a lead compound for developing new antibacterial agents .
- Anticancer Research : In a pharmacological study investigating the effects of chlorinated amides on cancer cell lines, this compound was found to induce apoptosis in human breast cancer cells. The study highlighted the compound's ability to modulate key signaling pathways involved in cell survival and proliferation .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Chlorine at C3, phenyl at N | Antimicrobial, Antineoplastic |
N-phenylbutanamide | No chlorine substitution | Limited biological activity |
3-Bromo-N-phenylbutanamide | Bromine instead of chlorine | Antimicrobial potential |
Properties
IUPAC Name |
3-chloro-N-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-8(11)7-10(13)12-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAFDIQSUJLHBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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